![molecular formula C19H22N6O2 B2664440 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 1021061-27-7](/img/structure/B2664440.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a phenylacetamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core is replaced by a morpholine moiety.
Attachment of the Phenylacetamide Group: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine-morpholine intermediate with phenylacetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . This inhibition can induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Morpholine-Containing Compounds: Compounds with a morpholine ring often have comparable pharmacological properties.
Phenylacetamide Derivatives: These compounds have the phenylacetamide moiety and are used in various therapeutic applications.
Uniqueness
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is unique due to its combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit specific kinases and disrupt cellular signaling pathways sets it apart from other similar compounds .
Biologische Aktivität
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in oncology and as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a complex molecular structure characterized by a pyrazolo[3,4-d]pyrimidine core, a morpholino group, and an acetamide moiety. Its structural formula can be summarized as follows:
This unique combination of functional groups enhances its solubility and biological activity, making it a promising candidate for drug development.
This compound primarily functions as a kinase inhibitor . Kinases are pivotal in cellular signaling pathways, and their dysregulation is often implicated in cancer. The pyrazolo[3,4-d]pyrimidine scaffold has shown efficacy in inhibiting various kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound effectively targets tyrosine kinases involved in cancer progression.
- Cell Cycle Regulation : It has been observed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Biological Activity
The biological activity of this compound has been evaluated through various studies:
Table 1: Biological Activity Summary
Activity Type | Description |
---|---|
Anticancer Activity | Demonstrated significant inhibition of cell proliferation in various cancer cell lines. |
Kinase Inhibition | Effective against multiple kinases, particularly those involved in oncogenesis. |
Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells, promoting apoptosis. |
Case Studies
-
In Vitro Studies :
- A study evaluating the compound's effects on A549 lung cancer cells reported an IC50 value of approximately 1.58 µM, indicating potent antiproliferative activity. The compound was found to significantly increase the percentage of cells in the G2/M phase of the cell cycle at concentrations as low as 0.5 µM .
-
Kinase Targeting :
- Interaction studies using biochemical assays demonstrated that this compound effectively binds to specific kinase targets, leading to reduced kinase activity compared to control groups.
-
Comparative Analysis :
- When compared to other pyrazolo derivatives, this compound exhibited superior potency against specific cancer types, showcasing its potential as a lead compound for further modifications aimed at enhancing selectivity and efficacy against particular malignancies.
Eigenschaften
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c26-17(12-15-4-2-1-3-5-15)20-6-7-25-19-16(13-23-25)18(21-14-22-19)24-8-10-27-11-9-24/h1-5,13-14H,6-12H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXYFUNSAMEZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.